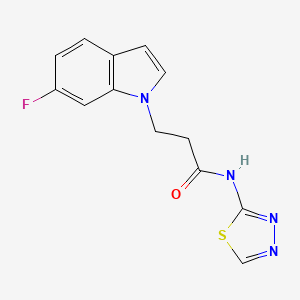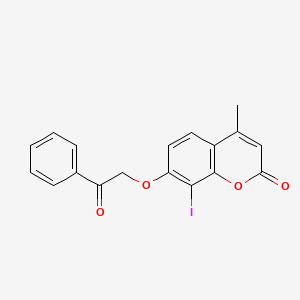![molecular formula C27H28N2O5 B6067255 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6067255.png)
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential application in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.
将来の方向性
There are many future directions for the study of 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is the development of new cancer treatments based on this compound. Another direction is the study of this compound for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to determine the optimal dosage and toxicity levels of this compound in order to maximize its potential as a therapeutic agent.
Conclusion
In conclusion, 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has shown promising results in various scientific studies. This compound has potential applications in the field of medicine, particularly in the development of new cancer treatments and the treatment of neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and toxicity levels.
合成法
The synthesis of 3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been achieved using various methods. One of the most common methods is the reaction of 4-(6-methyl-1,3-benzoxazol-2-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using various techniques such as column chromatography.
科学的研究の応用
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been the subject of scientific research due to its potential application in the field of medicine. This compound has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-20-11-9-18(10-12-20)27-29-21-13-8-17(4)14-22(21)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGSSVMJYWIUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(7-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B6067218.png)
![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)


![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6067245.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B6067252.png)

![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)